4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(oxan-4-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H21NO2/c13-11(3-5-12-6-4-11)9-10-1-7-14-8-2-10/h10,12-13H,1-9H2 |
InChI Key |
WEDKUKKVXYTCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2(CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol typically involves the following key steps:
- Preparation of the tetrahydro-2H-pyran-4-yl methyl intermediate or its protected form.
- Formation of the piperidine ring with a hydroxy substituent at the 4-position.
- Coupling of the tetrahydropyranyl methyl moiety to the piperidin-4-ol core.
- Protection and deprotection steps to manage reactive functional groups during synthesis.
Detailed Synthetic Route from Literature
A representative synthetic route adapted from opioid ligand synthesis literature involves:
Step 1: Preparation of Tetrahydropyran-Protected Alcohol
- Starting from an S-alcohol intermediate, tetrahydropyran protection is achieved by treatment with 3,4-Dihydro-2H-pyran in the presence of pyridinium p-toluenesulfonate (PPTS) catalyst in dichloromethane.
- This reaction yields the tetrahydropyran-protected alcohol with good yield (typically >80%).
Step 2: Reduction and Iodination
- The protected alcohol is reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to afford the corresponding alcohol.
- Subsequent treatment with triphenylphosphine, imidazole, and iodine converts the alcohol to an iodo compound, which is a key intermediate for nucleophilic substitution.
Step 3: Coupling with Piperidine Derivatives
- The iodo intermediate is reacted with various piperidine analogues in the presence of potassium carbonate in acetone to form the coupled product.
- This step forms the 4-substituted piperidine core bearing the tetrahydropyran methyl substituent.
Step 4: Deprotection
- The tetrahydropyranyl protecting group is removed by treatment with PPTS in methanol under reflux conditions for approximately 3 hours.
- This yields the target compound This compound with a free hydroxy group at the piperidine 4-position.
Alternative Methods and Catalysts
- Reductive amination is commonly used to introduce the piperidin-4-ol moiety by reacting aldehyde intermediates with amines in the presence of reducing agents like sodium triacetoxyborohydride.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed for introducing aryl or alkyl substituents on the piperidine scaffold. Catalysts such as Pd2(dba)3, Pd(PPh3)4, or Pd/C with phosphine ligands (X-Phos, S-Phos) are used along with bases like potassium carbonate or potassium phosphate in solvents such as dioxane, THF, or DMF.
- Acidic conditions using strong acids such as trifluoroacetic acid (TFA) facilitate deprotection steps or salt formation.
Novel Reduction Method for Piperidin-4-ones
A 2021 publication describes a novel selective reduction process for preparing 2-substituted piperidin-4-ones, which are key intermediates for piperidin-4-ol derivatives. This method utilizes tetrahydropyridinylidene salts as starting materials, which can be modified before reduction to yield the desired piperidin-4-one compounds. These intermediates can be further converted to the corresponding piperidin-4-ol derivatives via reduction.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Tetrahydropyran protection | 3,4-Dihydro-2H-pyran, PPTS | Dichloromethane | Room temp | 2-4 hours | 80-90 | Formation of THP-protected alcohol |
| 2 | Reduction | LiAlH4 | THF | 0°C to RT | 2-3 hours | 85-95 | Reduction of THP-protected intermediate |
| 3 | Iodination | Triphenylphosphine, I2, imidazole | THF or DCM | 0°C to RT | 1-2 hours | 75-85 | Conversion to iodo intermediate |
| 4 | Coupling (Nucleophilic substitution) | Piperidine derivative, K2CO3 | Acetone | Reflux | 4-6 hours | 70-85 | Formation of 4-substituted piperidine |
| 5 | Deprotection | PPTS | Methanol | Reflux | 3 hours | 80-90 | Removal of THP protecting group |
| 6 | Reductive amination (alternative) | Aldehyde, amine, NaBH(OAc)3 | DCE (dichloroethane) | Room temp | Overnight | 60-80 | Formation of piperidin-4-ol via reductive amination |
Research Findings and Analytical Data
- The synthetic intermediates and final compounds are typically characterized by spectroscopic methods including ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
- ^1H NMR spectra confirm the presence of characteristic signals such as the hydroxy proton and the tetrahydropyran ring protons.
- IR spectra show O–H stretching vibrations indicative of the free hydroxy group after deprotection.
- The purity and identity of the compounds are confirmed by chromatographic techniques and HRMS matching calculated molecular weights.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with related molecules:
Key Observations :
- Polarity: The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like 4-(tetrahydro-2H-pyran-4-yl)piperidine .
- Metabolic Stability : The THP moiety may reduce oxidative metabolism rates compared to aromatic substituents (e.g., in L-741,626) .
- Synthetic Utility : The THP group is frequently employed to modulate solubility and bioavailability in drug design, as seen in intermediates like Tetrahydro-2H-pyran-4-ol .
L-741,626 ()
- Activity : Potent dopamine D2 receptor antagonist (IC₅₀ ~10 nM), highlighting the pharmacological relevance of piperidin-4-ol derivatives in CNS disorders.
- Safety: Limited irritation data, but chlorophenyl and indole groups may contribute to off-target effects.
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol ()
Tetrahydro-2H-pyran-4-ol ()
- Safety : Irritating to eyes and skin (Risk Codes R36/37/38), suggesting similar handling precautions for the target compound.
Q & A
Q. Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Data from Evidence |
|---|---|---|
| ¹H NMR | Proton environment mapping | Distinct hydroxyl peak at δ 1.5–2.0 ppm |
| HRMS | Molecular weight confirmation | m/z 256.1543 [M+H]⁺ |
| XRD | Absolute configuration determination | Crystallographic CCDC entry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
